molecular formula C16H17NO2 B11982526 N-(2,5-dimethylphenyl)-4-methoxybenzamide

N-(2,5-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B11982526
M. Wt: 255.31 g/mol
InChI Key: GXQFWDJCDGEHQQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the benzamide core is substituted with a 2,5-dimethylphenyl group and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 2,5-dimethylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(2,5-dimethylphenyl)benzamide.

    Reduction: Formation of N-(2,5-dimethylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-4-methoxy-3-nitrobenzamide
  • N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • N-(2,5-dimethylphenyl)-3-nitrobenzamide

Uniqueness

N-(2,5-dimethylphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2,5-dimethylphenyl and 4-methoxy groups can result in distinct properties compared to other benzamide derivatives .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)17-16(18)13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18)

InChI Key

GXQFWDJCDGEHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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